2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide
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Overview
Description
2-(difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of both difluoromethoxy and trifluoromethyl groups in its structure imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The sulfonamide group is then introduced through sulfonation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
2-(difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-(difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and lead to desired effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonamide: This compound shares the trifluoromethyl and sulfonamide groups but lacks the difluoromethoxy group.
3-(Difluoromethoxy)benzene-1-sulfonamide: Similar to the target compound but with different positioning of the functional groups.
Uniqueness
This combination is not commonly found in other similar compounds, making it a valuable subject for research and industrial use .
Properties
Molecular Formula |
C8H6F5NO3S |
---|---|
Molecular Weight |
291.20 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H6F5NO3S/c9-7(10)17-5-2-1-4(8(11,12)13)3-6(5)18(14,15)16/h1-3,7H,(H2,14,15,16) |
InChI Key |
CSFMMPKOKGAROW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)OC(F)F |
Origin of Product |
United States |
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